Quinolin-8-yl naphthalene-2-sulfonate
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Overview
Description
Quinolin-8-yl naphthalene-2-sulfonate is a complex organic compound that combines the structural features of quinoline and naphthalene sulfonate. Quinoline is a nitrogen-based heterocyclic aromatic compound, while naphthalene sulfonate is a sulfonated derivative of naphthalene. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl naphthalene-2-sulfonate typically involves the reaction of quinoline derivatives with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl naphthalene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using bases like sodium hydroxide or electrophilic substitution using reagents like sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinolin-8-yl naphthalene-2-sulfonic acid, while reduction may produce quinolin-8-yl naphthalene-2-sulfonamide.
Scientific Research Applications
Quinolin-8-yl naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of quinolin-8-yl naphthalene-2-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various applications in medicinal and industrial chemistry.
Naphthalene-2-sulfonate: A sulfonated derivative of naphthalene used in the production of dyes and pigments.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Uniqueness
Quinolin-8-yl naphthalene-2-sulfonate is unique due to its combined structural features of quinoline and naphthalene sulfonate, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
61430-89-5 |
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Molecular Formula |
C19H13NO3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
quinolin-8-yl naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H13NO3S/c21-24(22,17-11-10-14-5-1-2-6-16(14)13-17)23-18-9-3-7-15-8-4-12-20-19(15)18/h1-13H |
InChI Key |
LIVYRCFRPZEPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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